REACTION_CXSMILES
|
O.Cl.[F:3][CH2:4][CH2:5][NH2:6].[CH2:7]1[C:12](=[O:13])[O:11][CH2:10][C:8]1=O.C([O-])(=O)C.[Na+]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[F:3][CH2:4][CH2:5][NH:6][C:8]1[CH2:10][O:11][C:12](=[O:13])[CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
2-fluoroethylamine hydrochloride
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
Cl.FCCN
|
Name
|
|
Quantity
|
547 mg
|
Type
|
reactant
|
Smiles
|
C1C(=O)COC1=O
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 1 N aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted repeatedly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic phase under reduced pressure and purification of the residue
|
Type
|
CUSTOM
|
Details
|
by recrystallization from ethyl acetate/cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
FCCNC1=CC(OC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |